molecular formula C17H17N5O2S B11392283 1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11392283
M. Wt: 355.4 g/mol
InChI Key: RDBZUYJGRSGBPZ-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a thiadiazole ring, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, the introduction of the thiadiazole moiety, and the final coupling to form the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to accommodate larger volumes and ensure consistent quality. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers can investigate its effects on various biological targets and pathways.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide include other pyridazine derivatives, thiadiazole derivatives, and carboxamide-containing compounds. Examples include:

  • 1-(3-chlorophenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide
  • 1-(3-methylphenyl)-4-oxo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C17H17N5O2S/c1-3-5-14-19-20-17(25-14)18-16(24)15-13(23)8-9-22(21-15)12-7-4-6-11(2)10-12/h4,6-10H,3,5H2,1-2H3,(H,18,20,24)

InChI Key

RDBZUYJGRSGBPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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